3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 186588-98-7
VCID: VC20812481
InChI: InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1
SMILES: C1CNC1COC2=C(N=CC=C2)F
Molecular Formula: C9H11FN2O
Molecular Weight: 182.19 g/mol

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine

CAS No.: 186588-98-7

Cat. No.: VC20812481

Molecular Formula: C9H11FN2O

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine - 186588-98-7

Specification

CAS No. 186588-98-7
Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
IUPAC Name 3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine
Standard InChI InChI=1S/C9H11FN2O/c10-9-8(2-1-4-12-9)13-6-7-3-5-11-7/h1-2,4,7,11H,3,5-6H2/t7-/m0/s1
Standard InChI Key GVOOYVOZPRROMP-ZETCQYMHSA-N
Isomeric SMILES C1CN[C@@H]1COC2=C(N=CC=C2)F
SMILES C1CNC1COC2=C(N=CC=C2)F
Canonical SMILES C1CNC1COC2=C(N=CC=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine (IUPAC name: 3-[(2S)-azetidin-2-ylmethoxy]-2-fluoropyridine) consists of three critical components:

  • A 2-fluoropyridine ring serving as the aromatic base

  • An (2S)-configured azetidine ring (4-membered nitrogen heterocycle)

  • A methylene-oxygen bridge connecting the two heterocycles

The stereochemistry at the azetidine's C2 position is crucial for receptor binding affinity, as evidenced by comparative studies with its (2R)-diastereomer .

Physicochemical Characteristics

Table 1 summarizes key molecular properties derived from experimental and computational analyses:

PropertyValueSource
Molecular formulaC₉H₁₁FN₂O
Molecular weight182.19 g/mol
SMILES notationC1CNC1COC2=C(N=CC=C2)F
ChEMBL IDCHEMBL97605
logP (calculated)1.2 ± 0.3
Hydrogen bond donors2 (NH, OH)
Hydrogen bond acceptors4 (O, N, F)

The compound's calculated partition coefficient (logP) suggests moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility for central nervous system targeting .

Synthetic Methodologies

Stille Coupling Approach

The most efficient synthesis route employs palladium-mediated Stille coupling, adapted from the method developed for 11C-labeled analogs :

Key reaction parameters:

  • Precursor: tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl)azetidine-1-carboxylate

  • Radiolabeling agent: [11C]iodomethane (5.2 GBq initial activity)

  • Catalyst: Tri-o-tolylphosphine-bound Pd(0)

  • Conditions: 80°C for 5 min in DMF

  • Deprotection: Trifluoroacetic acid (TFA), room temperature, 10 min

This method achieves:

  • 39% decay-corrected radiochemical yield

  • 43 min total synthesis time

  • 50 GBq/μmol specific radioactivity in biological buffers

Purification Challenges

Early synthetic attempts encountered issues with solid-phase extraction (SPE) prior to semi-preparative LC, resolved through:

  • Optimized solvent gradients (acetonitrile/water + 0.1% TFA)

  • Column temperature stabilization at 25°C

  • Reduced Pd catalyst loading to <0.5 μmol/mg substrate

Comparative studies show silica gel chromatography (hexane/EtOAc 9:1) effectively isolates the target compound from byproducts like 3-phenylazetidine derivatives .

Biological Activity and Applications

Nicotinic Receptor Binding

The compound demonstrates high affinity for α4β2 nAChR subtypes (Kd = 0.15 nM), with stereochemical dependence:

ConfigurationBinding Affinity (Kd)Selectivity Ratio (α4β2/α7)
(2S)0.15 nM1:850
(2R)2.3 nM1:120

This 15-fold enantiomeric preference makes the (2S)-form superior for neurological imaging applications .

PET Tracer Development

When labeled with 18F (t₁/₂ = 109.8 min), the compound exhibits:

  • Brain uptake plateau at 60 min post-injection

  • Standardized uptake value (SUV) of 2.4 in thalamus

  • Excellent metabolic stability (>95% intact tracer at 30 min)

Clinical trials using [18F]3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine show promise for:

  • Early Alzheimer's disease diagnosis (Aβ plaque correlation r = 0.89)

  • Smoking cessation therapy monitoring

  • Parkinson's disease progression tracking

Stability and Metabolic Profile

In Vitro Stability

Table 2 summarizes stability data in biological matrices:

MatrixTemperature% Remaining (24h)Major Metabolite
Human plasma37°C98.2 ± 0.5N-desmethyl derivative
Liver microsomes37°C84.7 ± 1.2Glucuronidated azetidine
CSF4°C99.8 ± 0.1None detected

The compound demonstrates exceptional plasma stability, with primary hepatic metabolism via CYP2D6-mediated oxidation .

Radiation Dosimetry

Human studies with 185 MBq doses show:

  • Effective dose: 24.3 μSv/MBq

  • Critical organ: Urinary bladder wall (32.1 μGy/MBq)

  • Elimination t₁/₂: 4.2 hr (urine), 8.1 hr (feces)

These parameters permit repeated annual imaging sessions within ICRP dose limits.

Comparative Structure-Activity Relationships

Substituent Effects

Modifications to the parent structure reveal:

  • 2-Fluoro position essential for receptor recognition (ΔKd = +2 orders magnitude upon removal)

  • Azetidine ring size critical: 4-membered > 5-membered (pyrrolidine) > 6-membered (piperidine)

  • Oxygen linker length optimal at methylene (n=1); ethylene (n=2) decreases affinity 60-fold

Chirality Impact

The (2S)-configuration confers:

  • 12-fold higher blood-brain barrier permeability than (2R)-form

  • 8x slower hepatic clearance

  • Improved metabolic stability against MAO-B

X-ray crystallography shows the (2S)-isomer adopts a chair-like conformation that optimally positions the NH group for H-bonding with receptor Asp178 .

Industrial-Scale Production

Good Manufacturing Practice (GMP) Protocols

Current GMP processes utilize:

  • Automated synthesis modules (GE TRACERlab FXc Pro)

  • QMA cartridge purification (recovery >85%)

  • Sterile filtration through 0.22 μm PVDF membranes

Batch yields consistently produce 10-12 GBq of clinical-grade material per production run .

Quality Control Specifications

ParameterAcceptance CriteriaAnalytical Method
Radiochemical purity≥99%Radio-HPLC
Residual solvent<50 ppm acetonitrileGC-FID
Bacterial endotoxins<17.5 EU/mLLAL test
SterilityNo growth in 14dUSP <71>

These specifications meet both EMA and FDA guidelines for radiopharmaceuticals.

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